molecular formula C10H22O3Si B022404 Ethyl 2-(tert-butyldimethylsilyloxy)acetate CAS No. 67226-78-2

Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Cat. No.: B022404
CAS No.: 67226-78-2
M. Wt: 218.36 g/mol
InChI Key: VMYQJDCENDEETH-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyldimethylsilyloxy)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H22O3Si and its molecular weight is 218.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis .

Mode of Action

As an intermediate in organic synthesis, this compound can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The exact mode of action depends on the specific reaction it is involved in.

Pharmacokinetics

It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive , indicating that its stability and reactivity may be affected by pH.

Biological Activity

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a siloxy-containing compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities, making it a candidate for further exploration in drug development and therapeutic applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C8H16O3Si\text{C}_8\text{H}_{16}\text{O}_3\text{Si}

Key Properties:

  • Molecular Weight: 188.30 g/mol
  • Log P (octanol-water partition coefficient): Approximately 2.52, indicating moderate lipophilicity, which can affect its absorption and distribution in biological systems .

Antimicrobial Activity

Recent studies have indicated that siloxy compounds, including derivatives of this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundModerate antibacterial activity against Gram-positive bacteria
Batzelladine D analogsPotent antimicrobial effects; potential for further development

Inhibition of Amino Acid Transporters

This compound has been studied for its inhibitory effects on amino acid transporters such as ASCT2. This transporter plays a critical role in amino acid homeostasis and is implicated in various diseases, including cancer.

  • Study Findings: The compound showed competitive inhibition of ASCT2 with an IC50 value indicating significant potential for therapeutic applications targeting amino acid metabolism .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in specific tumor types.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)20
MCF-7 (breast cancer)15

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Protein Synthesis: Similar compounds have been shown to interfere with protein synthesis pathways, leading to cell cycle arrest and apoptosis.
  • Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Study 1: Antibacterial Screening

A recent screening study evaluated the antibacterial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis.

Properties

IUPAC Name

ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYQJDCENDEETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457971
Record name Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67226-78-2
Record name Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67226-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 33.93 g of ethyl glycolate, 62.7 g of t-butyldimethylchlorosilane and 58.5 g of imidazole in 150 ml of dimethylformamide is stirred at room temperature for 15 h. The mixture is diluted with ether and washed with water (2×100 ml), brine, dried (MgSO4) and evaporated. The residue is distilled to give ethyl t-butyldimethylsilyloxyacetate, b.p. 100°-105° C. (14 mm/Hg).
Quantity
33.93 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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